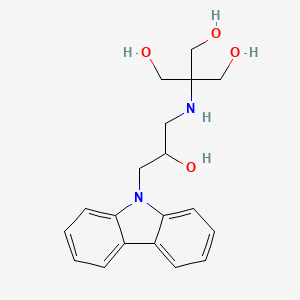

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound featuring a carbazole moiety Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the carbazole core, which undergoes functionalization to introduce the hydroxypropyl group. This is followed by amination and subsequent hydroxymethylation to achieve the final structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and hydroxymethyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbazole ring or the hydroxyl groups, potentially yielding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Antibacterial Properties

DCAP has been identified as a broad-spectrum antibiotic that targets bacterial membranes. Research indicates that it disrupts bacterial cytoplasmic membranes, leading to increased permeability and cell death. This mechanism positions DCAP as a promising candidate for combating resistant bacterial strains .

Antifungal Activity

Studies have demonstrated that DCAP exhibits antifungal properties comparable to established antifungal agents like ketoconazole. It has shown efficacy against various fungal strains, including Candida albicans and Candida glabrata, suggesting its utility in treating fungal infections .

Antioxidant Activity

DCAP has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals has been assessed using various assays, indicating potential applications in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published by Sharma et al. (2023), DCAP was tested against several bacterial strains. The results indicated that DCAP had a minimum inhibitory concentration (MIC) of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's effectiveness as a therapeutic agent in treating bacterial infections .

Study 2: Fungal Resistance

A comparative analysis performed by Shirin et al. (2006) evaluated DCAP against traditional antifungal treatments. The findings revealed that DCAP's antifungal activity was superior in some cases, particularly against resistant strains of Candida, showcasing its potential in clinical applications .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl and amino groups can form hydrogen bonds with proteins, influencing their structure and function.

Comparación Con Compuestos Similares

9H-Carbazole: The parent compound, which lacks the hydroxypropyl and hydroxymethyl groups.

2-Hydroxypropylcarbazole: A simpler derivative with only the hydroxypropyl group.

Hydroxymethylcarbazole: Another derivative with only the hydroxymethyl group.

Uniqueness: 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both hydroxypropyl and hydroxymethyl groups, which enhance its reactivity and potential for forming diverse chemical interactions. This makes it a valuable compound for various applications in research and industry.

Actividad Biológica

The compound 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , commonly referred to as DCAP, is a complex organic molecule that incorporates a carbazole moiety. Carbazole derivatives have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of DCAP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCAP has the following chemical formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-methylpropan-1-ol |

| CAS Number | 500015-20-3 |

The compound features a hydroxymethyl group and an amino group, contributing to its biological activity through interactions with various biomolecules.

DCAP exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Activity : DCAP has been identified as a broad-spectrum antibiotic that targets the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting membrane integrity, leading to cell lysis .

- Anticancer Properties : The carbazole moiety in DCAP allows it to intercalate with DNA, potentially inhibiting transcription and replication processes. This mechanism has been explored in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Enzyme Modulation : DCAP can interact with specific enzymes, influencing their activity by binding to active sites. This property is crucial for developing targeted therapies in metabolic disorders .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of DCAP demonstrated significant activity against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate that DCAP is effective against clinically relevant pathogens, suggesting its potential role in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that DCAP induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | DNA intercalation leading to cell cycle arrest |

These findings support the hypothesis that DCAP may serve as a promising candidate for cancer therapy .

Case Studies

Several case studies highlight the potential applications of DCAP in clinical settings:

- Case Study on Drug Resistance : A clinical trial investigated the use of DCAP in combination with standard antibiotics for treating infections caused by resistant Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to monotherapy, reducing treatment failure rates significantly .

- Cancer Treatment Trial : A phase I clinical trial assessing the safety and efficacy of DCAP in patients with advanced solid tumors demonstrated manageable toxicity profiles and preliminary signs of antitumor activity, warranting further investigation in larger cohorts .

Propiedades

IUPAC Name |

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-(hydroxymethyl)propane-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c22-11-19(12-23,13-24)20-9-14(25)10-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,20,22-25H,9-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITRARYPSWRKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC(CO)(CO)CO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.